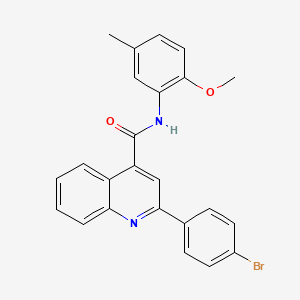![molecular formula C16H11BrF3NO B4598282 1-(4-bromophenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4598282.png)
1-(4-bromophenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one
Übersicht
Beschreibung
1-(4-bromophenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one is a useful research compound. Its molecular formula is C16H11BrF3NO and its molecular weight is 370.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.99761 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Intervalence Charge-Transfer Studies
Research by Barlow et al. (2005) focuses on intervalence charge-transfer (IVCT) in mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges. The study explores the electronic properties and solvatochromism of compounds related to the one , indicating its potential application in understanding mixed-valence species and designing materials with specific electronic properties (Barlow et al., 2005).
Antimicrobial Agent Development
Doraswamy and Ramana (2013) discuss the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents. This research suggests the structural analogs of "1-(4-bromophenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one" could be explored for their antimicrobial activities, providing a basis for the development of new pharmaceuticals (Doraswamy & Ramana, 2013).
Semiconductor Hybrid Particles
A study by de Roo et al. (2014) on the creation of organic/inorganic semiconductor hybrid particles via functionalized polyfluorene ligands hints at the potential of similar bromophenyl compounds in materials science. These compounds could be used to stabilize inorganic nanocrystals, suggesting applications in optoelectronics and nanotechnology (de Roo et al., 2014).
Molecular Structure Analysis
Arshad et al. (2017) provide a comprehensive study on a novel chalcone derivative, analyzing its crystal structure, Hirshfeld surface, and spectroscopic characteristics through DFT and MD simulations. The research illustrates the utility of similar compounds in molecular structure analysis and the study of reactivity, which could aid in the design of catalysts and other functional materials (Arshad et al., 2017).
High-Spin Cationic States
Ito et al. (2002) explore the synthesis, crystal structures, and high-spin cationic states of all-para-brominated oligo(N-phenyl-m-aniline)s. This research demonstrates the potential of brominated compounds in studying high-spin states and developing materials with unique magnetic properties (Ito et al., 2002).
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[2-(trifluoromethyl)anilino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3NO/c17-12-7-5-11(6-8-12)15(22)9-10-21-14-4-2-1-3-13(14)16(18,19)20/h1-10,21H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIJVEXWDQXOAT-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS*,5S*,9aS*)-2-phenyl-5-(3,4,5-trimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4598200.png)
![ethyl 2-[(2-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4598202.png)
![3-(1,5-dimethyl-1H-pyrazol-4-yl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B4598206.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4598213.png)

![5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4598224.png)
![N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4598228.png)
![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4598232.png)
![2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4598238.png)
![3-{[(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4598248.png)
![methyl 4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4598249.png)
![1-(4-bromophenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4598260.png)
![2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4598265.png)
![2-(2,5-dimethylphenyl)-8-methyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B4598272.png)
